molecular formula C16H24ClNO3 B12295637 Pargolol hydrochloride

Pargolol hydrochloride

Cat. No.: B12295637
M. Wt: 313.82 g/mol
InChI Key: FKNYIAZNWLLUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Pargolol hydrochloride involves synthetic routes that include the formation of the alkyne group, which is crucial for its click chemistry applications. The industrial production methods typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction . Specific details on the reaction conditions and synthetic routes are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Pargolol hydrochloride undergoes several types of chemical reactions, primarily focusing on its role in click chemistry. The key reaction it undergoes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of cycloaddition reaction. This reaction is facilitated by the presence of a copper catalyst and results in the formation of a triazole ring . Common reagents used in these reactions include copper sulfate and sodium ascorbate. The major product formed from this reaction is a triazole derivative.

Scientific Research Applications

Pargolol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in click chemistry to create complex molecular structures. In biology and medicine, it serves as a β adrenergic receptor antagonist, making it useful in studies related to cardiovascular diseases and other conditions involving adrenergic receptors . Additionally, its click chemistry properties make it valuable in drug development and molecular biology research.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

IUPAC Name

1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H23NO3.ClH/c1-5-10-19-14-8-6-7-9-15(14)20-12-13(18)11-17-16(2,3)4;/h1,6-9,13,17-18H,10-12H2,2-4H3;1H

InChI Key

FKNYIAZNWLLUIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O.Cl

Origin of Product

United States

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